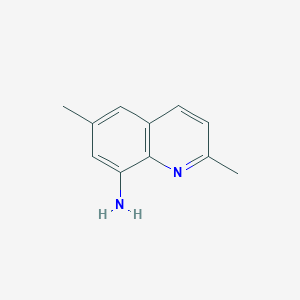

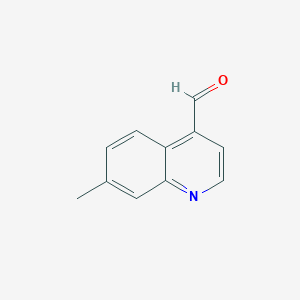

![molecular formula C12H13N B11916180 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole CAS No. 52751-31-2](/img/structure/B11916180.png)

4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Metil-1,2,3,4-tetrahidrociclopenta[b]indol es un compuesto orgánico heterocíclico que pertenece a la familia del indol. Los indoles son significativos debido a su presencia en muchos productos naturales y farmacéuticos. Este compuesto presenta un anillo de ciclopentano fusionado a un núcleo de indol, con un grupo metilo unido en la cuarta posición. Su estructura única lo convierte en un andamiaje valioso en la química sintética y el descubrimiento de fármacos.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de 4-Metil-1,2,3,4-tetrahidrociclopenta[b]indol se puede lograr mediante una secuencia de indolización de Fischer de un solo paso y tres componentes, seguida de N-alquilación. Este método implica la reacción de ciclopentanona, clorhidrato de fenilhidrazina y yodometano. La reacción generalmente se lleva a cabo bajo irradiación de microondas para acelerar el proceso, lo que resulta en altos rendimientos y productos secundarios mínimos .

Métodos de Producción Industrial: Si bien los métodos de producción industrial específicos para 4-Metil-1,2,3,4-tetrahidrociclopenta[b]indol no están ampliamente documentados, el enfoque de indolización de Fischer y N-alquilación es escalable y se puede adaptar para la síntesis a gran escala. La disponibilidad de materiales de partida como ciclopentanona, clorhidrato de fenilhidrazina y yodometano hace que este método sea viable para aplicaciones industriales.

Tipos de Reacciones:

Reactivos y Condiciones Comunes:

Reducción: Paladio sobre carbono (Pd/C) y gas hidrógeno.

Deshidratación: Catalizadores ácidos como ácido sulfúrico o ácido metanosulfónico.

Productos Principales:

Reducción: 1,2,3,3a,4,8b-hexahidrociclopenta[b]indol.

Deshidratación: Derivados diméricos de 3-alquil (aril)-4-metil-1,4-dihidrociclopenta[b]indol.

Aplicaciones Científicas De Investigación

4-Metil-1,2,3,4-tetrahidrociclopenta[b]indol tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de 4-Metil-1,2,3,4-tetrahidrociclopenta[b]indol está principalmente relacionado con su interacción con objetivos biológicos como los receptores y transportadores de serotonina. El núcleo de indol imita la estructura de la serotonina, lo que le permite unirse a estos receptores y modular su actividad. Esta interacción puede influir en varios procesos fisiológicos, incluida la regulación del estado de ánimo y la neurotransmisión .

Compuestos Similares:

1,2,3,4-Tetrahidrociclopenta[b]indol: Carece del grupo metilo en la cuarta posición.

7-Metil-1,2,3,4-tetrahidrociclopenta[b]indol: Presenta un grupo metilo en la séptima posición en lugar de la cuarta.

3-Alquil-1,4-dihidrociclopenta[b]indol: Formado a través de reacciones de deshidratación y tiene diferentes patrones de sustitución.

Singularidad: La estructura única de 4-Metil-1,2,3,4-tetrahidrociclopenta[b]indol, con un grupo metilo en la cuarta posición, lo distingue de otros compuestos similares. Este patrón de sustitución específico puede influir en su reactividad química y actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.

Comparación Con Compuestos Similares

1,2,3,4-Tetrahydrocyclopenta[b]indole: Lacks the methyl group at the fourth position.

7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole: Features a methyl group at the seventh position instead of the fourth.

3-Alkyl-1,4-dihydrocyclopenta[b]indole: Formed through dehydration reactions and has different substitution patterns.

Uniqueness: 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole’s unique structure, with a methyl group at the fourth position, distinguishes it from other similar compounds. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Propiedades

Número CAS |

52751-31-2 |

|---|---|

Fórmula molecular |

C12H13N |

Peso molecular |

171.24 g/mol |

Nombre IUPAC |

4-methyl-2,3-dihydro-1H-cyclopenta[b]indole |

InChI |

InChI=1S/C12H13N/c1-13-11-7-3-2-5-9(11)10-6-4-8-12(10)13/h2-3,5,7H,4,6,8H2,1H3 |

Clave InChI |

JEECPIREMILUTP-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=C(CCC2)C3=CC=CC=C31 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

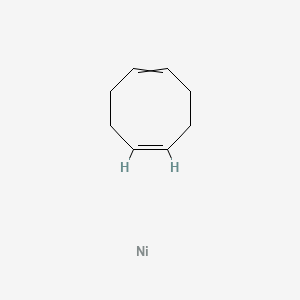

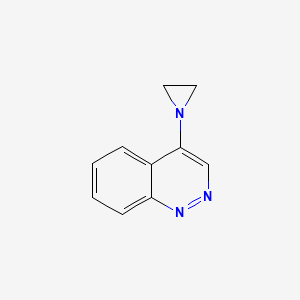

![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)